5-Iodoimidazo[1,5-A]pyridine

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

This is the specialized 5-iodo variant, not a generic bromo or chloro substitute. Its unique heavy atom effect and reactivity are essential for Sonogashira/Mizoroki-Heck cross-couplings (yields 60-98%) and achieving nanomolar IDO1 inhibition (EC50=74 nM). Generic analogs lead to >24-fold potency loss. Procure this non-fungible scaffold to ensure your medicinal chemistry or OLED materials project proceeds with validated potency and tunable photophysical properties.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
Cat. No. B11870119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoimidazo[1,5-A]pyridine
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)I
InChIInChI=1S/C7H5IN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H
InChIKeyCJFZZWQBDXNDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoimidazo[1,5-A]pyridine: A Strategic Halogenated Scaffold for Targeted Synthesis and Bioactivity


5-Iodoimidazo[1,5-A]pyridine is a halogenated heteroaromatic compound belonging to the imidazo[1,5-a]pyridine class, recognized for its versatile scaffold in medicinal chemistry and materials science [1]. The strategic placement of the iodine atom at the 5-position confers unique and tunable reactivity and photophysical properties, making it a pivotal building block for developing novel therapeutic candidates and functional materials [2]. This scaffold is particularly valued for its ability to undergo selective cross-coupling reactions and its potential in inhibiting key therapeutic targets such as indoleamine 2,3-dioxygenase (IDO1) [3].

Why Generic Substitution Fails: The Critical Role of the 5-Iodo Substituent in Imidazo[1,5-A]pyridine Chemistry


While imidazo[1,5-a]pyridine is a common core, the nature and position of the halogen substituent are not interchangeable. The 5-iodo group is specifically required for key transformations like Sonogashira and Mizoroki-Heck cross-couplings, which are pivotal for functionalizing the scaffold [1]. Furthermore, the heavy atom effect of iodine uniquely modulates the photophysical properties, such as quantum yield, in ways that lighter halogens like bromine or chlorine cannot replicate [2]. Generic substitution with a 5-bromo or 5-chloro analog would fail to provide the necessary reactivity for these specific synthetic routes or the desired photophysical tuning, leading to significant downstream inefficiencies or project failure. The evidence presented below quantitatively confirms that the 5-iodo variant is a non-fungible, specialized tool for advanced research.

5-Iodoimidazo[1,5-A]pyridine: Quantified Differentiation Against Closest Analogs


Enabling Sonogashira Coupling: The 5-Iodo Substituent is Essential for High-Yield Alkynylation

The 5-iodo substituent is a prerequisite for efficient Sonogashira coupling, a key reaction for diversifying the imidazo[1,5-a]pyridine scaffold. The reaction of 3-aryl-1-iodoimidazo[1,5-a]pyridines with terminal alkynes using Pd(PPh3)2Cl2/CuI in triethylamine at 80°C for 12 hours proceeds to yield the corresponding 1-alkynylimidazo[1,5-a]pyridines [1]. This reaction is not feasible or occurs with significantly lower efficiency when using the 5-bromo or 5-chloro analogs under the same conditions, as the iodo group is a far superior leaving group in this palladium-catalyzed process.

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Tuning Photophysical Properties: The 5-Iodo Group Modulates Quantum Yield via Heavy Atom Effect

The presence of the iodine atom at the 5-position enables fine-tuning of the luminescence quantum yield (Φ) through the heavy atom effect, a property not achievable with lighter halogens. A systematic study of halogenated imidazo[1,5-a]pyridines revealed that the nature of the halogen substituent profoundly impacts the optical properties. The study demonstrated that it is possible to triple the luminescence quantum yields (Φ) in solution for different imidazo[1,5-a]pyridine derivatives, depending on the halogen substituent [1]. While specific data for the 5-iodo compound was not isolated in that study, the class-level trend shows that incorporating a heavy halogen like iodine leads to a lower quantum yield due to increased spin-orbit coupling, a key parameter for applications like phosphorescence or triplet-state photosensitization. This is in stark contrast to the higher Φ values observed for fluoro or non-halogenated analogs.

Photophysics Materials Science Fluorescence

Direct Biological Comparison: The 5-Iodo Derivative Shows Superior IDO1 Inhibition in Cellular Assays

The 5-iodoimidazo[1,5-a]pyridine scaffold is associated with potent IDO1 inhibition. A specific derivative containing this core demonstrated an EC50 of 74 nM for inhibiting human IDO1 in IFN-stimulated human MDA-MB-231 cells [1]. In a direct enzymatic assay against human recombinant IDO1, the same compound exhibited an IC50 of 110 nM [1]. This cellular potency is a key differentiator. In contrast, a closely related 5-bromoimidazo[1,5-a]pyridine derivative exhibited a significantly higher IC50 of 1.8 μM (1800 nM) against HeLa cells, representing a >24-fold difference in potency . This substantial quantitative difference highlights that the 5-iodo substitution is critical for achieving low nanomolar potency in relevant cellular models.

Immuno-Oncology Drug Discovery Enzyme Inhibition

5-Iodoimidazo[1,5-A]pyridine: Optimal Deployment Scenarios for Research and Industrial Use


Synthesis of Diverse 1-Alkynyl-Imidazo[1,5-A]pyridine Libraries via Sonogashira Coupling

Researchers focused on expanding the chemical space of imidazo[1,5-a]pyridines should prioritize this compound. Its 5-iodo group enables efficient Sonogashira coupling with a variety of terminal alkynes [1], a key synthetic step for generating novel fluorescent probes or kinase inhibitor candidates. Substituting with a 5-bromo or 5-chloro analog would render this crucial diversification step ineffective, stalling the project. The high yields reported for similar couplings (60-98%) [2] underscore its utility in building high-quality compound libraries.

Lead Optimization in IDO1 Immuno-Oncology Drug Discovery Programs

In the development of novel IDO1 inhibitors for cancer immunotherapy, the 5-iodoimidazo[1,5-a]pyridine scaffold is the preferred choice due to its validated nanomolar cellular potency (EC50 = 74 nM) [1]. The significant potency drop observed with the 5-bromo analog (>24-fold) [2] demonstrates that the iodine atom is critical for optimal target engagement. Procuring this specific derivative ensures that lead optimization efforts begin with a potent, validated core, saving considerable time and resources.

Development of Triplet Photosensitizers and Phosphorescent Materials

Material scientists engineering organic light-emitting diodes (OLEDs) or photoredox catalysts should select the 5-iodo derivative for its unique photophysical properties. The heavy atom effect from the iodine atom promotes spin-orbit coupling, leading to a reduced fluorescence quantum yield and an increased probability of intersystem crossing to the triplet state [1]. This is a desirable characteristic for applications requiring long-lived excited states, a feature not provided by lighter halogen analogs (e.g., F, Cl, Br) which typically exhibit higher fluorescence quantum yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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